![molecular formula C19H21ClN2O3S B3957669 N-[(4-chlorophenyl)(4-morpholinyl)methylene]-2,5-dimethylbenzenesulfonamide](/img/structure/B3957669.png)
N-[(4-chlorophenyl)(4-morpholinyl)methylene]-2,5-dimethylbenzenesulfonamide
Descripción general
Descripción
N-[(4-chlorophenyl)(4-morpholinyl)methylene]-2,5-dimethylbenzenesulfonamide, commonly known as CMDBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and medicine.
Aplicaciones Científicas De Investigación
CMDBS has been studied extensively for its potential applications in cancer research. Studies have shown that CMDBS inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. CMDBS has also been found to have anti-inflammatory properties, making it a potential treatment option for inflammatory diseases such as rheumatoid arthritis and psoriasis. Additionally, CMDBS has been studied for its potential use as a diagnostic tool for certain types of cancer.
Mecanismo De Acción
The mechanism of action of CMDBS involves the inhibition of specific enzymes and signaling pathways involved in cancer cell growth and inflammation. CMDBS has been found to inhibit the activity of protein kinase B (AKT) and mammalian target of rapamycin (mTOR), both of which play a crucial role in cancer cell survival and proliferation. CMDBS has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammation and immune response.
Biochemical and Physiological Effects:
CMDBS has been shown to have a variety of biochemical and physiological effects. In cancer cells, CMDBS induces apoptosis and cell cycle arrest, leading to decreased cell proliferation and growth. CMDBS has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis. In addition, CMDBS has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CMDBS in lab experiments is its specificity for cancer cells and inflammation. CMDBS has been shown to have minimal toxicity to normal cells, making it a potential treatment option with fewer side effects than traditional chemotherapy drugs. However, one limitation of using CMDBS in lab experiments is its low solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on CMDBS. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of CMDBS. Another area of research is the optimization of CMDBS for use in diagnostic tools for cancer. Additionally, further studies are needed to understand the long-term effects of CMDBS on normal cells and tissues, as well as its potential for use in combination with other cancer treatments.
Propiedades
IUPAC Name |
(NZ)-N-[(4-chlorophenyl)-morpholin-4-ylmethylidene]-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-14-3-4-15(2)18(13-14)26(23,24)21-19(22-9-11-25-12-10-22)16-5-7-17(20)8-6-16/h3-8,13H,9-12H2,1-2H3/b21-19- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZIDNDXDCUIII-VZCXRCSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N=C(C2=CC=C(C=C2)Cl)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)/N=C(/C2=CC=C(C=C2)Cl)\N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



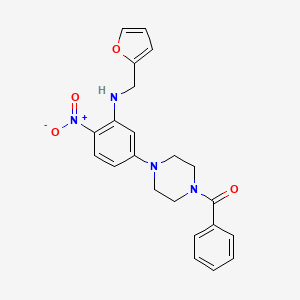

![N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide](/img/structure/B3957594.png)
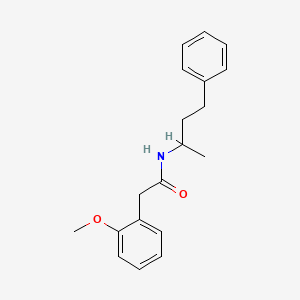
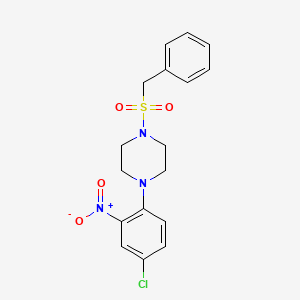
![N-(1-{[(4-biphenylylamino)carbonothioyl]amino}-2,2,2-trichloroethyl)-2-phenylacetamide](/img/structure/B3957605.png)
![1-methyl-2-(4-methylphenyl)-2-oxoethyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate](/img/structure/B3957613.png)
![N-[2-(difluoromethoxy)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide](/img/structure/B3957635.png)
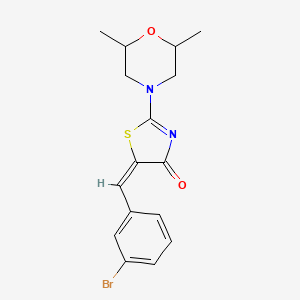
![1-(4-bromo-3-methylphenyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3957648.png)
![N-{3-[(2,5-dimethoxyphenyl)amino]-2-quinoxalinyl}-3-nitrobenzenesulfonamide](/img/structure/B3957656.png)
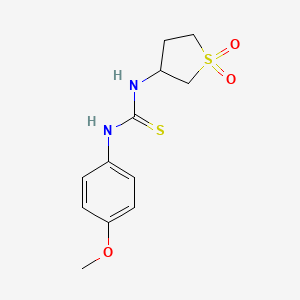
![4-(methoxymethyl)-6-methyl-5-nitro-2-{[3-(trifluoromethyl)phenyl]amino}nicotinonitrile](/img/structure/B3957673.png)
![(3R*,4R*)-1-[(2E)-3-(1H-imidazol-4-yl)-2-propenoyl]-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B3957692.png)